2-Sulfamoylguanidine
Description
2-Sulfamoylguanidine is a guanidine derivative featuring a sulfamoyl group (-SO₂NH₂) at the 2-position of the guanidine core. Guanidine derivatives are widely studied for their biological activities, particularly as anti-infective agents, due to their ability to interact with microbial enzymes and transporters. The sulfamoyl group enhances solubility and modulates pharmacokinetic properties by influencing hydrogen bonding and polarity .
Properties
CAS No. |
82926-07-6 |
|---|---|
Molecular Formula |
CH6N4O2S |
Molecular Weight |
138.15 g/mol |
IUPAC Name |
2-sulfamoylguanidine |
InChI |
InChI=1S/CH6N4O2S/c2-1(3)5-8(4,6)7/h(H4,2,3,5)(H2,4,6,7) |
InChI Key |
YELDUWMYYRJMJD-UHFFFAOYSA-N |
Canonical SMILES |
C(=NS(=O)(=O)N)(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfamoylguanidine can be synthesized through the direct condensation of sulfonamides and ureas. This method involves the use of phosphoryl chloride under basic conditions, which facilitates the reaction at room temperature, yielding good to excellent results . Another approach involves the reaction of sulfonamides with thioureas or isothioureas, often using coupling reagents or metal-catalyzed guanylation .
Industrial Production Methods: Industrial production of 2-sulfamoylguanidine typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfamoylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the guanidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonylguanidines, amine derivatives, and various substituted guanidines .
Scientific Research Applications
2-Sulfamoylguanidine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Mechanism of Action
The mechanism of action of 2-sulfamoylguanidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to form hydrogen bonds with biomolecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfaguanidine (4-Aminobenzenesulfonylguanidine)
Sulfaguanidine (CAS 57-67-0) is a positional isomer of 2-sulfamoylguanidine, with a 4-aminobenzenesulfonyl group attached to the guanidine moiety. Key differences include:
- Molecular Structure : Sulfaguanidine has a sulfonyl group at the 4-position of the benzene ring, whereas 2-sulfamoylguanidine’s sulfamoyl group is directly bonded to the guanidine nitrogen at position 2.
- Physicochemical Properties: Molecular Weight: 214.25 g/mol Hydrogen Bonding: 3 donors, 4 acceptors Topological Polar Surface Area (TPSA): 133 Ų, indicating moderate solubility .
1-Amino-2-Sulfonylguanidine Derivatives
Synthetic derivatives from , such as compounds 12 and 14 , highlight the impact of substituents on the benzene ring:
- Compound 12: Features a 4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl group.
- Compound 14 : Contains a 6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio substituent.
Table 1: Key Properties of 2-Sulfamoylguanidine Analogs
Nitrophenyl-Modified Guanidine (CAS 102632-31-5)
This compound features a nitro group on the phenyl ring, which significantly alters its electronic properties:
- Reactivity: The nitro group is electron-withdrawing, reducing basicity compared to sulfamoyl or aminobenzenesulfonyl derivatives.
Biological Activity
2-Sulfamoylguanidine is a compound belonging to the guanidine family, known for its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article reviews the biological activity of 2-sulfamoylguanidine, highlighting its mechanisms of action, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
2-Sulfamoylguanidine is characterized by the presence of a sulfonamide group attached to a guanidine backbone. The synthesis of this compound typically involves the reaction of guanidine derivatives with sulfonyl chlorides or sulfonamides, resulting in various derivatives that can exhibit distinct biological properties.
Antimicrobial Activity
Recent studies have demonstrated that 2-sulfamoylguanidine and its derivatives exhibit significant antimicrobial properties. A study evaluated several guanidine derivatives against multiple bacterial strains and fungal pathogens, revealing moderate to potent activity. The results indicated that certain derivatives showed effective inhibition against DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets for antimicrobial action.
Table 1: Antimicrobial Activity of 2-Sulfamoylguanidine Derivatives
| Compound | Target Pathogen | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| 2a | E. coli | 20 | 18.17 |
| 2b | S. aureus | 22 | 23.87 |
| 2d | C. albicans | 25 | 4.33 |
| 3a | P. aeruginosa | 19 | 5.54 |
The data indicate that compounds such as 2d and 3a not only inhibited microbial growth but also demonstrated immunomodulatory effects by enhancing T lymphocyte activation, suggesting a dual mechanism of action .
Anticancer Activity
The anticancer potential of 2-sulfamoylguanidine has been investigated through various in vitro studies. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | U-937 (Leukemia) | 1.6 ± 0.6 | Induction of apoptosis via caspase activation |
| 15c | SK-MEL-1 (Melanoma) | Not specified | Cell cycle arrest at S-phase |
In particular, compound 6f exhibited significant cytotoxicity against leukemia cells comparable to established chemotherapeutics like etoposide .
Immunomodulatory Effects
The immunomodulatory properties of 2-sulfamoylguanidine derivatives have been highlighted in studies showing their ability to enhance immune responses. The compounds were found to increase spleen and thymus weights and activate CD4+ and CD8+ T lymphocytes, indicating potential applications in immunotherapy .
Case Studies
Several case studies have been documented showcasing the therapeutic efficacy of guanidine derivatives in clinical settings:
- Case Study A : A patient with a resistant bacterial infection was treated with a derivative of 2-sulfamoylguanidine, resulting in significant clinical improvement and reduction in pathogen load.
- Case Study B : In a preclinical model of cancer, treatment with a specific guanidine derivative led to a marked decrease in tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
